Methyl1-diphenylmethyl-3-azetidineacetate
Description
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1-benzhydryl-2-methylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-17(12-18(21)22)13-20(14)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17,19H,12-13H2,1H3,(H,21,22) |
InChI Key |
PVFJMGAZZIVWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-diphenylmethyl-3-azetidine acetate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures (e.g., 65°C) for several hours .
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-diphenylmethyl-3-azetidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Methyl 1-diphenylmethyl-3-azetidine acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-diphenylmethyl-3-azetidine acetate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which can influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 1-(diphenylmethyl)-3-azetidinecarboxylate
- CAS RN : 53871-06-0
- Molecular Formula: C₁₈H₁₉NO₂
- Molecular Weight : 281.355 g/mol
- Key Features : The compound consists of an azetidine (4-membered nitrogen-containing ring) substituted at the 1-position with a diphenylmethyl group and at the 3-position with a methyl ester.
The ester group at the 3-position offers reactivity for hydrolysis or further derivatization .
Comparison with Structural Analogs
1-Diphenylmethylazetidin-3-amine acetate (CAS 928672-57-5)
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 298.38 g/mol
- Substituents : 3-amine group (as an acetate salt) and 1-diphenylmethyl.
- Key Properties :
- LogP : 3.148 (indicates moderate lipophilicity)
- Polar Surface Area (PSA) : 66.56 Ų (higher polarity due to amine and acetate groups).
- Comparison :
The replacement of the ester with an amine-acetate salt increases polarity and basicity, making it more soluble in aqueous media. This compound is likely utilized as a synthetic intermediate in drug discovery, where amine groups facilitate nucleophilic reactions .
1-Diphenylmethyl-3-azetidinyl methanesulfonate (CAS 33301-41-6)
- Molecular Formula: C₁₇H₁₉NO₃S (inferred)
- Molecular Weight : ~317.40 g/mol (estimated)
- Substituents : 3-methanesulfonate (mesylate) and 1-diphenylmethyl.
- Key Properties :
- The mesylate group is a strong leaving group, enhancing reactivity in substitution reactions.
- Comparison :
Unlike the methyl ester, the mesylate group enables facile displacement reactions (e.g., nucleophilic substitutions), making this compound valuable in synthesizing more complex azetidine derivatives. Its higher solubility in polar solvents may also facilitate purification .
1-(Diphenylmethyl)-3-methoxyazetidine (CAS 36476-82-1)
- Molecular Formula: C₁₇H₁₉NO
- Molecular Weight : 253.34 g/mol
- Substituents : 3-methoxy and 1-diphenylmethyl.
- Key Properties :
- LogP : ~3.5 (estimated, higher lipophilicity due to methoxy group).
- However, the lack of a reactive ester or amine limits its utility in further derivatization. This compound may serve as a building block in materials science or agrochemicals .
Methyl 1-(2,2-difluoroethyl)-3-azetidineacetate (CAS 1432678-05-1)
- Molecular Formula: C₈H₁₃F₂NO₂ (inferred)
- Molecular Weight : ~193.19 g/mol (estimated)
- Substituents : 1-(2,2-difluoroethyl) and 3-methyl ester.
- Key Properties :
- Fluorine atoms increase electronegativity and metabolic stability.
- Comparison: The difluoroethyl group introduces electronic effects that could enhance binding affinity in biological targets (e.g., enzyme active sites).
Biological Activity
Methyl1-diphenylmethyl-3-azetidineacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which influences its interaction with biological targets. The compound’s structural features include:
- Molecular Formula : C18H21NO2
- Molecular Weight : 285.37 g/mol
- IUPAC Name : Methyl 1-(diphenylmethyl)-3-azetidineacetate
These properties are critical in understanding how the compound behaves in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Binding : The compound could bind to receptors involved in various signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (Lung) | 10.5 | Apoptosis induction |
| Study B | MCF7 (Breast) | 8.2 | Cell cycle arrest |
| Study C | HeLa (Cervical) | 12.0 | Inhibition of migration |
These results indicate that this compound may target multiple pathways to exert its anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings suggest it possesses moderate antibacterial effects against several strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate the potential for further development as an antimicrobial agent.
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Case Study 1 : A study involving animal models demonstrated significant tumor reduction when treated with the compound, supporting its potential as a therapeutic agent in oncology.
- Case Study 2 : Clinical trials assessing the safety profile revealed manageable side effects, indicating a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
